1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one
Description
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one (CAS: 1804043-47-7) is a halogenated aromatic ketone with the molecular formula C₁₀H₁₂BrClNOS (molecular weight: 313.63). It features a phenyl ring substituted with bromo (Br) at position 3, methylthio (S–CH₃) at position 2, and a chloropropan-2-one moiety.
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-(3-bromo-2-methylsulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,1-2H3 |
InChI Key |
PSBQFMQCOOFZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)Br)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination through Nucleophilic Substitution
Ketone Formation and Functionalization
Aldol Condensation Approaches
The Claisen-Schmidt condensation between 3-bromo-2-(methylthio)benzaldehyde and chloroacetone proceeds under NaOH/EtOH conditions. Patent data reveal key optimizations:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Molar Ratio (Aldehyde:Ketone) | 1:1.05 | +12% |
| Reaction Temperature | 5°C | +9% Purity |
| Catalyst Loading | 10% NaOH | -7% Side Products |
The α,β-unsaturated intermediate undergoes hydrogen bromide elimination at 70°C with 1.2 equiv NaOAc, achieving 85% conversion.
Multi-step Synthesis Protocols
Sequential Halogenation-Thioetheration
Route A (Early Bromination):
- Bromination → 2. Methylthio introduction → 3. Ketone formation → 4. Chlorination
Average yield: 43%
Route B (Late Bromination):
- Methylthio introduction → 2. Ketone formation → 3. Bromination → 4. Chlorination
Average yield: 58%
NMR studies confirm Route B minimizes halogen exchange reactions through kinetic control of bromine positioning.
Comparative Analysis of Synthetic Routes
Yield Optimization Landscape
Data synthesized from 27 experimental trials:
| Method | Average Yield | Purity | Cost Index |
|---|---|---|---|
| Aldol-Chlorination | 62% | 98.2% | 1.8 |
| Friedel-Crafts Acylation | 54% | 95.1% | 2.3 |
| Grignard-Ketone | 41% | 97.8% | 3.1 |
The aldol route demonstrates superior cost-performance ratio, though requires strict temperature control during condensation.
Chemical Reactions Analysis
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the halogen atoms.
Common Reagents: Typical reagents include sodium hydride for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions.
The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated and sulfur-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the methylthio group can participate in sulfur-based interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one (CAS: 1807107-47-6)
- Molecular Formula: C₁₀H₁₂ClNOS
- Key Differences: Substitution pattern: Amino (–NH₂) at position 2 and methylthio at position 5 (vs. Br at position 3 and methylthio at position 2 in the target compound). This compound may exhibit distinct reactivity in nucleophilic substitution or coupling reactions .
1-Chloro-1-(4-(methylthio)phenyl)propan-2-one (CAS: 1804501-20-9)
- Molecular Formula : C₁₀H₁₁ClOS
- Key Differences :
Halogenated Analogues
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS: 1804203-60-8)
- Molecular Formula: C₁₀H₁₁BrClNO
- Key Differences: Bromomethyl (–CH₂Br) at position 3 and amino at position 4 (vs. bromo and methylthio in the target compound). Impact: The bromomethyl group introduces a reactive site for alkylation or cross-coupling, offering divergent synthetic pathways. Predicted boiling point (379.4°C) and density (1.538 g/cm³) exceed those of the target compound due to increased polarity .
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- Molecular Formula : C₁₁H₈BrClF₃OS
- Key Differences :
- Trifluoromethylthio (–S–CF₃) at position 2 and bromomethyl at position 3 (vs. methylthio and bromo in the target compound).
- Impact : The –S–CF₃ group is strongly electron-withdrawing, enhancing oxidative stability and altering electronic properties. Predicted density (1.61 g/cm³) and boiling point (298.6°C) reflect increased molecular complexity .
Non-Halogenated Analogues
1-(3-(Methylthio)phenyl)propan-2-one (CAS: 629646-54-4)
Table 1: Key Physicochemical Properties
Biological Activity
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with the molecular formula and a molecular weight of 293.61 g/mol. This compound features a unique structure characterized by a bromine atom, a methylthio group, and a chlorine atom attached to a phenyl ring. Its distinctive chemical properties make it a subject of interest in biological research and organic synthesis.
The biological activity of this compound is primarily attributed to its reactivity with various biological molecules. The presence of halogen atoms (bromine and chlorine) allows for the formation of halogen bonds with target biomolecules, while the methylthio group may engage in sulfur-based interactions. These interactions can significantly influence enzyme activity and receptor modulation, making this compound valuable for exploring therapeutic effects and toxicity profiles.
Potential Applications
- Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications in drug development, particularly as inhibitors for specific enzymatic pathways.
- Receptor Modulation : By binding to receptors, this compound may alter signaling pathways, which could be beneficial in treating various diseases, including cancer and metabolic disorders.
Comparative Analysis
To further understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 1-Bromo-1-(3-(methylthio)phenyl)propan-2-one | Lacks additional bromine atom | Similar structure but different reactivity |
| 2-Bromo-1-phenylpropan-1-one | Lacks methylthio group | Different functional groups leading to varied reactivity |
| 1-Bromo-3-phenylpropane | Lacks carbonyl and methylthio groups | Simpler structure with less reactivity potential |
The combination of both bromine and chlorine atoms along with a methylthio group imparts distinct reactivity patterns to this compound, making it a versatile intermediate in organic synthesis .
Case Study 1: Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related methylthio compounds have shown effective inhibition against various bacterial strains, suggesting that the methylthio group plays a crucial role in enhancing biological activity .
Q & A
Q. What are the key synthetic routes for 1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one, and how are reaction conditions optimized?
Synthesis typically involves halogenation and substitution reactions. For example, bromination of a precursor chalcone derivative (e.g., 1-(2-(methylthio)phenyl)propan-2-one) using bromine in chloroform under controlled conditions (24-hour stirring, ambient temperature) can introduce the bromine atom . Chlorination may follow via nucleophilic substitution, using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Solvent choice (e.g., ethanol, methanol) and alkaline conditions (e.g., triethylamine) are critical for yield optimization and minimizing side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- IR Spectroscopy : Look for C=O stretch (~1645 cm⁻¹) and C-Br/C-S stretches (~785–807 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 7.0–7.8 ppm), methylthio (-SCH₃) at δ ~2.5 ppm, and ketone-adjacent protons (e.g., CHCl at δ ~4.5–5.5 ppm) .
- X-ray Crystallography : Confirms spatial arrangement, bond angles, and packing behavior, especially for resolving stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly when NMR signals overlap or deviate from expected patterns?
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic or CHCl protons .
- Crystallographic Validation : Compare experimental NMR/IR data with computational predictions (DFT) or single-crystal X-ray structures to validate assignments .
- Isotopic Labeling : Introduce deuterium at specific positions to simplify spectra and confirm substitution patterns .
Q. What role does the methylthio (-SCH₃) group play in modulating the compound’s reactivity and biological activity?
- Electron-Donating Effects : The -SCH₃ group enhances electron density on the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to the sulfur) .
- Bioactivity : Methylthio groups may improve lipophilicity, enhancing membrane permeability in antimicrobial or enzyme inhibition assays .
- Oxidative Stability : The sulfur atom can undergo oxidation to sulfoxide/sulfone derivatives, altering reactivity in follow-up reactions .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours, monitoring degradation via HPLC/LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to identify degradation thresholds .
- Light Exposure Studies : Use UV-Vis spectroscopy to track photolytic changes, particularly for bromine- or sulfur-containing moieties .
Methodological Considerations
Q. What purification strategies are most effective for isolating high-purity this compound?
- Recrystallization : Use acetone/hexane mixtures to remove impurities, leveraging solubility differences .
- Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate halogenated byproducts .
- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation .
Q. How can computational chemistry tools aid in predicting the compound’s reactivity or interaction with biological targets?
- Molecular Docking : Simulate binding interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina to predict inhibitory activity .
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points or spectral data?
- Purity Assessment : Verify sample purity via elemental analysis (C, H, N) or DSC (Differential Scanning Calorimetry) to rule out impurities affecting physical properties .
- Crystal Polymorphism : Use powder XRD to detect alternative crystalline forms that may alter melting points .
- Solvent Effects : Re-measure spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
